molecular formula C18H12N2O4S B12416696 (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide

(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide

Cat. No.: B12416696
M. Wt: 352.4 g/mol
InChI Key: ARJYJMVBLZXLQL-VMPITWQZSA-N
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Description

(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzoxathiin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzoxathiin Moiety: The benzoxathiin ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-mercaptobenzoic acid, and an appropriate oxidizing agent.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, and a halogenated phenyl derivative.

    Coupling Reaction: The final step involves the coupling of the benzoxathiin moiety with the cyanophenyl group through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents for nucleophilic substitution; halogenated derivatives and Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Gene Expression Modulation: Modulating the expression of specific genes, resulting in changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide: Unique due to its specific combination of cyanophenyl and benzoxathiin moieties.

    (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-4-yl)prop-2-enamide: Similar structure but with a different position of the benzoxathiin moiety.

    (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-8-yl)prop-2-enamide: Another positional isomer with distinct chemical properties.

Properties

Molecular Formula

C18H12N2O4S

Molecular Weight

352.4 g/mol

IUPAC Name

(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide

InChI

InChI=1S/C18H12N2O4S/c19-12-14-3-1-13(2-4-14)5-8-18(21)20-16-6-7-17-15(11-16)9-10-25(22,23)24-17/h1-11H,(H,20,21)/b8-5+

InChI Key

ARJYJMVBLZXLQL-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N

Origin of Product

United States

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